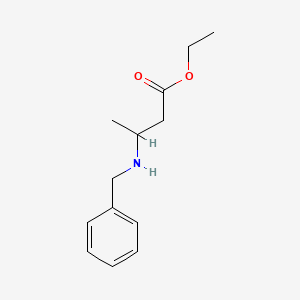

Ethyl 3-(benzylamino)butanoate

Description

Contextualization within Beta-Amino Ester Chemistry

Beta-amino esters are a class of organic compounds characterized by an amino group located at the β-position relative to the ester functionality. These compounds are of considerable interest due to their prevalence in biologically active molecules and their utility as synthetic precursors. acs.orghilarispublisher.com They serve as foundational materials for creating a range of important organic structures, including β-lactams, γ-amino alcohols, and various bioactive compounds. acs.org The synthesis of β-amino esters can be achieved through several methods, such as the Mannich reaction, conjugate addition of nitrogen nucleophiles, and the hydrogenation of β-amino α,β-unsaturated systems. acs.org

Ethyl 3-(benzylamino)butanoate is a prime example of a β-amino ester. Its synthesis is often accomplished through the reductive amination of ethyl 3-oxobutanoate (ethyl acetoacetate) with benzylamine (B48309). Another common method is the aza-Michael addition of benzylamine to ethyl crotonate. These synthetic routes highlight the fundamental reactions used to generate this class of compounds. The presence of the benzyl (B1604629) group on the nitrogen atom also provides specific steric and electronic properties that can influence the reactivity and stereoselectivity of subsequent reactions.

Scope and Significance in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis is multifaceted, stemming from its role as a versatile building block and intermediate. cymitquimica.com It is particularly valuable in the construction of chiral molecules and heterocyclic systems.

Chiral Synthesis and Asymmetric Catalysis:

The enantiomers of β-amino esters are crucial for the synthesis of many pharmaceuticals and natural products. hilarispublisher.com this compound can be synthesized as a racemic mixture and then resolved into its individual enantiomers, or it can be prepared directly in an enantiomerically enriched form through asymmetric catalysis. For instance, a continuous chemo-enzymatic synthesis has been developed to produce the (S)-enantiomer of this compound with high purity. beilstein-journals.org This process involves a thermal aza-Michael addition followed by a kinetic resolution using an immobilized lipase (B570770). beilstein-journals.org Such enantiopure forms are critical starting materials for synthesizing stereochemically defined target molecules.

Role as a Precursor to Bioactive Molecules:

Research has demonstrated the utility of this compound as an intermediate in the synthesis of various biologically active compounds. It has been employed as a precursor for (S)-3-aminobutanoic acid, a component of some pharmaceuticals. beilstein-journals.org Furthermore, its structural motif is found in molecules with potential therapeutic applications, such as β-agonist prodrugs. The ability to readily introduce the benzylamino butanoate fragment into larger molecules makes it a valuable tool for medicinal chemists.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 6335-80-4 | bldpharm.com |

| Molecular Formula | C₁₃H₁₉NO₂ | bldpharm.com |

| Molecular Weight | 221.30 g/mol | bldpharm.com |

| Appearance | Typically a yellow liquid | |

| InChI Key | JENQQNDKUFOZAO-UHFFFAOYSA-N |

Detailed Research Findings on Synthesis:

Several synthetic strategies have been reported for this compound, each with its own advantages. The following table summarizes key findings from the literature.

Interactive Data Table: Synthetic Routes to this compound

| Synthetic Method | Reactants | Catalyst/Reagent | Conditions | Yield | Source |

| Reductive Amination | Ethyl 3-oxobutanoate, Benzylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol or ethanol (B145695), room temperature, 12-24 hours | 60-85% | |

| Aza-Michael Addition | Benzylamine, Ethyl acrylate (B77674) | Aluminum oxide | Solvent-free, elevated temperature | Not specified | |

| Continuous Chemo-enzymatic Synthesis | Benzylamine, trans-Ethyl crotonate | Thermal (80°C) then Novozym 435 (60°C) | Solvent-free, continuous flow | High space-time yield (1 kg L⁻¹ day⁻¹) for (S)-isomer | beilstein-journals.org |

The development of efficient and stereoselective methods for the synthesis of this compound and its derivatives continues to be an active area of research, driven by the compound's importance in accessing a wide array of valuable chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENQQNDKUFOZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284761 | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-80-4 | |

| Record name | NSC38818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(benzylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Benzylamino Butanoate and Its Analogues

Conventional Synthetic Pathways

Conventional methods for the synthesis of Ethyl 3-(benzylamino)butanoate typically involve a multi-step process, beginning with readily available starting materials. A common approach is the condensation of a β-ketoester with benzylamine (B48309), followed by the reduction of the resulting intermediate.

Multi-Step Synthesis from Acetoacetate (B1235776) and Benzylamine

A primary route for the synthesis of this compound involves a two-step sequence starting from ethyl acetoacetate and benzylamine. The initial step is the condensation of these two reactants to form an enaminoester intermediate, ethyl 3-(benzylamino)crotonate. This reaction is an example of enamine formation from a β-dicarbonyl compound.

The subsequent step involves the reduction of the carbon-carbon double bond of the enaminoester intermediate to yield the final product, this compound. This reduction can be accomplished through various methods, including catalytic hydrogenation or with chemical reducing agents.

Step 1: Condensation

Ethyl acetoacetate + Benzylamine → Ethyl 3-(benzylamino)crotonate + Water

Step 2: Reduction

Ethyl 3-(benzylamino)crotonate + Reducing Agent → this compound

Reaction Conditions and Catalysis in Established Routes

The conditions for both the condensation and reduction steps are critical for achieving high yields and purity. For the initial condensation of ethyl acetoacetate and benzylamine, the reaction can be performed under solvent-free conditions, which is environmentally advantageous. The use of a catalyst can significantly improve the reaction rate and selectivity. Natural hydroxyapatite (B223615) has been shown to be an efficient and reusable catalyst for this type of enamination of β-ketoesters.

For the reduction of the resulting ethyl 3-(benzylamino)crotonate, catalytic hydrogenation is a common and effective method. This typically involves the use of a heterogeneous catalyst such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction if a chiral center is being formed. Alternatively, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed, often in a protic solvent such as ethanol (B145695).

Below is a table summarizing typical reaction conditions for the conventional synthesis:

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Condensation | Ethyl acetoacetate, Benzylamine | Hydroxyapatite | Solvent-free | 60-80 | 0.5-2 | >90 |

| Reduction (Hydrogenation) | Ethyl 3-(benzylamino)crotonate | PtO₂ | Ethanol | 25-50 | 12-24 | 85-95 |

| Reduction (Chemical) | Ethyl 3-(benzylamino)crotonate | NaBH₄ | Methanol/Ethanol | 0-25 | 1-4 | 80-90 |

Advanced and Enantioselective Synthesis

To address the growing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, advanced synthetic methodologies focusing on chiral purity have been developed. These include chemo-enzymatic approaches that leverage the high selectivity of enzymes.

Chemo-Enzymatic Approaches for Chiral Purity

Chemo-enzymatic methods combine traditional chemical synthesis with biocatalytic steps to produce enantiomerically enriched products. For the synthesis of chiral this compound, enzymes such as lipases and transaminases can be employed for kinetic resolution or asymmetric synthesis.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the potential for safer and more scalable production. The synthesis of β-amino esters has been successfully adapted to continuous flow systems.

In a typical setup for the enzymatic synthesis of β-amino esters, a solution of the substrates is passed through a packed-bed reactor containing an immobilized enzyme. For instance, the lipase-catalyzed Michael addition of an amine to an acrylate (B77674) can be performed in a continuous-flow microreactor, significantly reducing the reaction time compared to a batch reactor. This approach provides a more efficient and sustainable method for the production of compounds like this compound.

| Parameter | Value |

| Reactor Type | Packed-bed microreactor |

| Immobilized Enzyme | Lipase (B570770) TL IM |

| Substrates | Amine, Acrylate |

| Solvent | Methanol |

| Residence Time | 30 min |

| Temperature | 40-50°C |

| Yield | High |

Biocatalysts, particularly lipases and transaminases, are instrumental in the enantioselective synthesis of β-amino esters.

Lipases are commonly used for the kinetic resolution of racemic mixtures. In the context of this compound, a racemic mixture could be subjected to lipase-catalyzed hydrolysis or acylation. The enzyme will selectively act on one enantiomer, allowing for the separation of the two. For example, a lipase from Candida antarctica (CALB) is a versatile biocatalyst for such resolutions.

Transaminases (TAs) offer a route for the asymmetric synthesis of β-amino esters from a prochiral β-ketoester. An ω-transaminase can catalyze the transfer of an amino group from an amine donor to the ketone of ethyl acetoacetate, directly forming a chiral β-amino ester. This method can achieve high enantiomeric excess (ee) and yield. The reaction equilibrium can be driven towards the product by using a "smart" amine donor, such as lysine, where the ketone byproduct cyclizes, or by removing the ketone byproduct.

The table below illustrates the application of different biocatalysts in the synthesis of chiral β-amino esters.

| Biocatalyst | Strategy | Substrates | Product Configuration | Enantiomeric Excess (ee) |

| Lipase (e.g., CALB) | Kinetic Resolution | Racemic this compound | (R)- or (S)-enantiomer | >95% |

| ω-Transaminase | Asymmetric Synthesis | Ethyl acetoacetate, Benzylamine (or other amine donor) | (S)- or (R)-enantiomer | >99% |

Asymmetric Induction and Stereocontrol Methodologies

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. The primary methods focus on the diastereoselective or enantioselective formation of the crucial carbon-nitrogen bond, typically via an aza-Michael (conjugate addition) reaction.

A prominent strategy for inducing asymmetry is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. One effective and well-documented approach involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides derived from a chiral auxiliary. nih.gov

For instance, the commercially available and inexpensive amino alcohol, (S,S)-(+)-pseudoephedrine, can be used as a highly efficient chiral auxiliary. nih.govresearchgate.net In this method, an α,β-unsaturated ester (like ethyl crotonate) is first converted to an amide using the chiral pseudoephedrine. Subsequently, a lithium benzylamide is added as the nucleophile in an aza-Michael reaction. The steric hindrance and conformational rigidity imposed by the pseudoephedrine auxiliary guide the benzylamine group to attack the β-carbon from a specific face, resulting in the formation of a β-amino amide with high diastereoselectivity. researchgate.net This intermediate can then be readily converted into the final, highly enantioenriched β-amino ester. researchgate.net This methodology has been shown to produce good yields and high enantioselectivities (30-98% ee). organic-chemistry.org

Another approach involves the direct use of chiral amines in an asymmetric Michael addition, where the chirality of the amine itself directs the stereoselective formation of the product. Organocatalysis, using chiral secondary amines, has also emerged as a powerful tool for activating α,β-unsaturated systems towards enantioselective aza-Michael reactions. researchgate.netnih.gov

| Methodology | Key Reagents/Features | Stereocontrol Element | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary (Pseudoephedrine) | (S,S)-(+)-pseudoephedrine, α,β-unsaturated ester, Lithium benzylamide | The chiral auxiliary directs the nucleophilic attack. | Good yields, high diastereoselectivity and enantioselectivity. | nih.govresearchgate.net |

| Organocatalysis | Chiral secondary amines (e.g., cinchona alkaloids), α,β-unsaturated ketones/esters | The chiral catalyst forms a transient iminium ion, controlling the facial selectivity. | High enantioselectivity for a range of substrates. | nih.gov |

| Chiral Palladium Complex Catalysis | Chiral palladium complexes, Michael acceptors, amines | Metal-ligand complex creates a chiral environment for the reaction. | Catalytic process with good yields and high enantioselectivity (85-97% ee). | organic-chemistry.org |

The success of asymmetric synthesis is highly dependent on the careful optimization of reaction parameters. A detailed study of the aza-Michael reaction using the pseudoephedrine auxiliary revealed that several factors significantly influence the yield and diastereoselectivity. researchgate.net

The choice of solvent, reaction temperature, the specific structure of the nucleophile, and the presence of additives are all critical variables. For example, the reaction conditions often need to be modified depending on the substitution pattern of the α,β-unsaturated system to achieve optimal results. researchgate.net In organocatalyzed systems, the choice of acid co-catalyst and its loading level can dramatically impact both the reaction rate and the enantioselectivity. nih.gov For enzymatic resolutions, parameters such as the choice of enzyme, solvent, temperature, and pH are crucial for achieving high enantiomeric excess (ee). nih.gov A decrease in temperature from 45 °C to 25 °C in one lipase-catalyzed hydrolysis led to a clear decrease in both the reaction rate and the enantioselectivity. nih.gov

| Parameter | Influence | Example/Observation | Reference |

|---|---|---|---|

| Solvent | Can affect the solubility of reactants and the conformation of the transition state. | A detailed study showed solvent choice is a key experimental parameter. | researchgate.net |

| Temperature | Lower temperatures often lead to higher selectivity by reducing the energy of non-selective pathways. | Decreasing temperature from 45 °C to 25 °C reduced enantioselectivity in an enzymatic reaction. | nih.gov |

| Nucleophile Structure | Steric and electronic properties of the amine can impact reactivity and selectivity. | Different lithium benzylamides were tested to optimize the reaction. | researchgate.net |

| Catalyst/Auxiliary Structure | Small changes to the chiral catalyst or auxiliary can invert or enhance stereoselectivity. | Manipulating the pseudoephedrine auxiliary structure allowed for a diastereodivergent procedure. | researchgate.net |

| Additives/Co-catalysts | Can activate the substrate or catalyst, influencing the reaction pathway. | In organocatalysis, the type and amount of acid co-catalyst greatly affect enantioselectivity. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the importance of environmentally friendly processes. The synthesis of β-amino esters has been a fertile ground for the application of green chemistry principles, focusing on eliminating hazardous solvents and developing sustainable catalytic systems.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Several solvent-free protocols have been developed for the aza-Michael reaction to produce β-amino esters. thieme-connect.com

One effective approach involves promoting the conjugate addition of amines to electron-deficient alkenes on the surface of silica (B1680970). thieme-connect.com This method works efficiently for both aliphatic and aromatic amines, providing the desired products in good to excellent yields without the need for a bulk solvent. thieme-connect.com Another strategy utilizes heterogeneous catalysts like silica sulfuric acid, which can be easily filtered off and reused after the reaction, simplifying purification and reducing waste. nih.gov Furthermore, reactions can be conducted simply by mixing the amine and the α,β-unsaturated compound in the presence of a catalyst, sometimes under ultrasound irradiation or with gentle heating, to achieve high yields. researchgate.net

| Methodology | Catalyst/Support | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Surface-Promoted Reaction | Silica Gel | Stirring reactants with activated silica at a specified temperature. | Simple procedure, recyclable support, good to excellent yields. | thieme-connect.com |

| Heterogeneous Catalysis | Silica Sulfuric Acid (SSA) | Stirring reactants with SSA at room temperature. | Inexpensive, recyclable catalyst, easy product isolation. | nih.gov |

| Ultrasound Irradiation | Cerium(IV) Ammonium Nitrate (CAN) | Irradiation of a neat mixture of reactants and catalyst. | Enhanced reaction rates, efficient for various amines. | researchgate.net |

Sustainable catalysis focuses on using catalysts that are efficient, reusable, non-toxic, and ideally derived from renewable resources. The aza-Michael reaction is well-suited for such innovations.

Biocatalysis, using enzymes like lipases, offers a green alternative to traditional chemical catalysts. Lipase from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of aromatic amines to acrylates in methanol, a relatively benign solvent. mdpi.com This enzymatic process can be adapted to a continuous-flow microreactor system, allowing for short reaction times and easy process control. mdpi.com

Another sustainable approach involves using catalysts derived from biomass. Hydrothermal carbons, prepared from waste materials like chestnut cupules, have shown strong catalytic performance in the aza-Michael reaction under solvent-free conditions. mdpi.com These catalysts are robust, reusable, and can promote reactions to completion in as little as five minutes. mdpi.com Ionic liquids, particularly those that are biocompatible such as choline (B1196258) and amino acid-based systems, can also serve as effective and recyclable catalysts, often functioning as both the solvent and the catalyst. mdpi.com

| Catalyst Type | Specific Example | Typical Conditions | Sustainability Features | Reference |

|---|---|---|---|---|

| Biocatalyst (Enzyme) | Lipase TL IM from Thermomyces lanuginosus | Methanol, 35 °C, continuous flow | Benign conditions, high efficiency, biodegradable catalyst. | mdpi.com |

| Biomass-Derived Carbon | Hydrothermal Carbon (HCC) from chestnut cupules | Solvent-free, room temperature | Derived from waste, high activity, recyclable, rapid reaction (5-30 min). | mdpi.com |

| Ionic Liquid | Choline and amino acid-based ILs | Solvent-free or in water | Often biocompatible, can act as both solvent and catalyst, recyclable. | mdpi.com |

| Heterogeneous Catalyst | Silica Gel / Silica Sulfuric Acid | Solvent-free, room temp. to mild heat | Recyclable, easy to separate from product, cost-effective. | thieme-connect.comnih.gov |

Comparative Analysis of Synthetic Efficiency and Selectivity

Choosing a synthetic route for this compound involves a trade-off between stereoselectivity, efficiency, cost, and environmental impact.

Green chemistry approaches prioritize sustainability. Solvent-free methods using recyclable heterogeneous catalysts like silica sulfuric acid or biomass-derived carbons offer high efficiency, simplified purification, and excellent yields. nih.govmdpi.com While these methods are highly efficient and environmentally friendly, achieving high enantioselectivity often requires the use of a chiral catalyst, which can add complexity and cost.

Biocatalytic methods , such as those using lipases or reductases, represent a compelling fusion of high selectivity and green principles. mdpi.comnih.gov Enzymes operate under mild conditions and can provide exceptionally high enantioselectivity (often >99% ee). nih.govmdpi.com While potentially more expensive upfront, the high selectivity and benign conditions can make them economically and environmentally superior, especially at an industrial scale. researchgate.net

The optimal method depends on the specific requirements of the synthesis. For producing enantiomerically pure material where stereocontrol is the absolute priority, a chiral auxiliary or asymmetric catalytic approach is superior. For large-scale production where cost and environmental impact are the primary drivers, a solvent-free reaction with a recyclable catalyst or a highly optimized biocatalytic process would be the most advantageous choice.

| Methodology | Stereoselectivity | Efficiency & Yield | Green Credentials | Primary Advantage | Primary Disadvantage |

|---|---|---|---|---|---|

| Chiral Auxiliary | Excellent (High de/ee) | Moderate (multi-step process) | Poor (stoichiometric use of auxiliary, waste generation) | Reliable and high stereocontrol. researchgate.net | Poor atom economy, higher cost. |

| Solvent-Free Heterogeneous Catalysis | Generally Achiral (unless a chiral catalyst is used) | Excellent (High yields, simple workup) | Excellent (No solvent, recyclable catalyst). thieme-connect.commdpi.com | High efficiency, low waste, scalable. | Requires a separate chiral catalyst for asymmetric synthesis. |

| Biocatalysis (Enzymatic) | Excellent (>99% ee often achievable) | Good to Excellent (highly dependent on substrate) | Excellent (Mild aqueous/benign conditions, biodegradable catalyst). mdpi.com | Exceptional selectivity under mild conditions. | Enzyme cost and stability can be a factor; substrate scope may be limited. |

Reactivity and Transformation Pathways of Ethyl 3 Benzylamino Butanoate

Nucleophilic Reactivity of the Benzylamino Moiety

The nitrogen atom of the benzylamino group in Ethyl 3-(benzylamino)butanoate is nucleophilic due to the presence of a lone pair of electrons. This allows it to participate in a variety of nucleophilic substitution and addition reactions. The reactivity of this secondary amine is influenced by both the steric hindrance from the benzyl (B1604629) and butanoate groups and the electronic effects of the benzyl group.

The benzylamino moiety can undergo reactions with various electrophiles. For instance, it can react with alkyl halides in nucleophilic substitution reactions to form tertiary amines. The rate of these reactions is dependent on the nature of the alkyl halide and the reaction conditions. Electron-donating groups on the benzylamine (B48309) would be expected to increase the rate of reaction, while electron-withdrawing groups would decrease it. researchgate.net

Acylation of the benzylamino group can be achieved using acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. The nucleophilicity of the benzylamine nitrogen allows it to attack the electrophilic carbonyl carbon of the acylating agent.

Ester Group Transformations

The ethyl ester group in this compound is susceptible to various transformations, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis Mechanisms and Derivatization

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis in a reversible reaction. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. rsc.orgtandfonline.comacs.orgresearchgate.netacs.org

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), results in an irreversible hydrolysis to produce the carboxylate salt and ethanol (B145695). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. rsc.orgtandfonline.comacs.orgresearchgate.netacs.org

The resulting carboxylic acid, 3-(benzylamino)butanoic acid, can be further derivatized to form a variety of other compounds.

Substitution Reactions and Product Diversification

Beyond hydrolysis, the ester group can undergo other nucleophilic substitution reactions to create a diverse range of products.

Transesterification: The ethoxy group of the ester can be replaced by another alkoxy group by reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol.

Ammonolysis and Amide Formation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction, known as ammonolysis, typically requires higher temperatures and pressures or the use of a catalyst.

| Reaction Type | Reagent | Major Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 3-(benzylamino)butanoic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 3-(benzylamino)butanoate |

| Transesterification | R'OH, H⁺ or OR'⁻ | Alkyl 3-(benzylamino)butanoate |

| Ammonolysis | NH₃ | 3-(benzylamino)butanamide |

| Aminolysis | R'R''NH | N,N-disubstituted-3-(benzylamino)butanamide |

Redox Chemistry

The benzylamino and ester moieties of this compound can undergo both oxidation and reduction reactions, leading to a variety of functional group transformations.

Oxidation Reactions and Derived Products

The secondary amine of the benzylamino group is susceptible to oxidation. The product of such a reaction depends on the oxidizing agent used.

Oxidation to Imines: Mild oxidizing agents can lead to the formation of the corresponding N-benzylidene-3-ethoxycarbonyl-1-aminobutane (an imine).

Oxidative Cleavage: Stronger oxidizing agents can cleave the C-N bond. For instance, oxidative debenzylation can occur, potentially yielding the primary amine. acs.org The oxidation of secondary amines can also lead to the formation of nitrones or N-oxides under specific catalytic conditions. rsc.orgtandfonline.comacs.orgrsc.org

| Oxidizing Agent | Potential Product |

| Mild Oxidants (e.g., MnO₂) | N-benzylidene-3-ethoxycarbonyl-1-aminobutane |

| Strong Oxidants (e.g., KMnO₄) | Potential for C-N bond cleavage products |

| H₂O₂, Pt(II) catalysts | Nitrones |

Reduction Reactions to Amine Derivatives

The ester group of this compound can be reduced to a primary alcohol.

Reduction to Amino Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol, yielding 3-(benzylamino)butan-1-ol. masterorganicchemistry.comucalgary.ca This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition of hydride to the intermediate aldehyde. Sodium borohydride (B1222165) is generally not strong enough to reduce esters. masterorganicchemistry.com The reduction of β-amino esters is a known route to synthesize γ-amino alcohols. acs.orgscielo.br

| Reducing Agent | Major Product |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(benzylamino)butan-1-ol |

| Sodium Borohydride (NaBH₄) | No reaction with the ester group |

Cyclization Reactions and Heterocycle Formation

The structural framework of this compound, particularly its enamine form, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocycles. While direct studies on this specific compound are limited, its reactivity can be inferred from established synthetic methodologies for related β-amino esters, such as the Gould-Jacobs and Conrad-Limpach-Knorr reactions for quinoline (B57606) synthesis. wikipedia.orgwikipedia.orgquimicaorganica.org

These reactions typically involve the thermal or acid-catalyzed cyclization of a β-anilinoacrylate, a molecule structurally analogous to the enamine of this compound where the benzyl group is replaced by a phenyl group. wikipedia.org The general mechanism involves the nucleophilic attack of the enamine nitrogen onto the ester carbonyl, followed by elimination of ethanol to form a 4-hydroxyquinoline (B1666331) derivative. wikipedia.org

Table 1: Potential Heterocyclic Products from Cyclization of this compound

| Heterocycle Class | General Structure | Reaction Conditions (Inferred) |

| 4-Hydroxyquinolines | A fused aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. | High temperatures (thermal cyclization) or acid catalysis. wikipedia.orgwikipedia.org |

| Dihydropyridinones | A partially saturated six-membered nitrogen-containing ring. | May be formed under milder conditions or as intermediates. |

The formation of a stable six-membered ring is a strong thermodynamic driving force for these cyclization reactions. nih.gov In the case of this compound, the initial cyclization would likely lead to a dihydropyridinone intermediate, which could then potentially be oxidized to a pyridone or undergo other transformations depending on the reaction conditions.

Comparative Reactivity with Structurally Related Compounds

The reactivity of this compound in cyclization reactions is expected to differ from its N-aryl and N-alkyl analogs due to the electronic and steric nature of the N-benzyl group.

N-Aryl vs. N-Benzyl:

The key difference in the cyclization to form quinoline-type structures lies in the nature of the intramolecular ring closure. The classic Gould-Jacobs and Conrad-Limpach-Knorr syntheses rely on the cyclization onto the aromatic ring of an N-aryl substituent (an aniline (B41778) derivative). wikipedia.orgwikipedia.org This pathway is not available for this compound as the benzyl group lacks a suitably positioned aromatic C-H bond for this type of electrophilic substitution.

Instead, cyclization of this compound would involve the formation of a pyridinone or dihydropyridinone ring without the fused benzene ring characteristic of quinolines. The reactivity of the nitrogen in the N-benzyl compound is generally higher than in its N-aryl counterpart due to the electron-donating nature of the benzyl group compared to the electron-withdrawing nature of the aryl group. This increased nucleophilicity could facilitate the initial cyclization step.

N-Alkyl vs. N-Benzyl:

Compared to a simple N-alkyl analog (e.g., ethyl 3-(ethylamino)butanoate), the N-benzyl group introduces greater steric hindrance. This could potentially slow down the rate of cyclization. However, the benzyl group can also be a leaving group under certain reductive or oxidative conditions, offering alternative reaction pathways that are not available to simple N-alkyl derivatives.

Table 2: Comparison of Reactivity in Cyclization Reactions

| Compound | N-Substituent | Expected Primary Cyclization Pathway | Key Reactivity Factors |

| Ethyl 3-(arylamino)butanoate | Aryl (e.g., phenyl) | Intramolecular electrophilic substitution onto the aryl ring (e.g., Gould-Jacobs reaction) to form quinolines. wikipedia.org | Lower nitrogen nucleophilicity; requires high temperatures for aromatic cyclization. |

| This compound | Benzyl | Intramolecular cyclization to form dihydropyridinones or pyridinones. | Higher nitrogen nucleophilicity; steric hindrance from the benzyl group. |

| Ethyl 3-(alkylamino)butanoate | Alkyl (e.g., ethyl) | Intramolecular cyclization to form dihydropyridinones or pyridinones. | Higher nitrogen nucleophilicity; less steric hindrance compared to benzyl. |

Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 3 Benzylamino Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For Ethyl 3-(benzylamino)butanoate, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values are summarized below.

The protons of the aromatic ring of the benzyl (B1604629) group are expected to appear in the downfield region (7.2-7.4 ppm) due to the deshielding effect of the ring current. The two benzylic protons (Ha) would likely appear as a singlet around 3.8 ppm. The protons of the ethyl ester group would present as a quartet (He) around 4.1 ppm, coupled to the adjacent methyl protons (Hf), which would appear as a triplet around 1.2 ppm. The protons on the butanoate backbone would give rise to a multiplet for the methine proton (Hc) and a doublet for the diastereotopic methylene (B1212753) protons (Hb). The methyl group (Hd) attached to the chiral center is expected to be a doublet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl (CH₂) | ~3.80 | Singlet | 2H |

| Ester (OCH₂) | ~4.10 | Quartet | 2H |

| Butanoate (CH) | ~3.20 | Multiplet | 1H |

| Butanoate (CH₂) | ~2.50 | Doublet of doublets | 2H |

| Butanoate (CH₃) | ~1.25 | Doublet | 3H |

| Ester (CH₃) | ~1.20 | Triplet | 3H |

Carbon-13 NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Unlike ¹H NMR, routine ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear at the lowest field, around 172 ppm. The aromatic carbons of the benzyl group would show several signals in the 127-140 ppm range. The carbons of the ethyl group and the butanoate backbone would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172.0 |

| Aromatic (C-Ar, quaternary) | ~139.5 |

| Aromatic (CH-Ar) | 128.0 - 129.0 |

| Ester (OCH₂) | ~60.5 |

| Benzyl (CH₂) | ~51.0 |

| Butanoate (CH-N) | ~48.0 |

| Butanoate (CH₂) | ~39.0 |

| Butanoate (CH₃) | ~20.0 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₉NO₂, the molecular weight is 221.29 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 222.1.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, the molecule is typically ionized by electron impact (EI), which is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that can be used as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 221, although it may be weak due to fragmentation. The most characteristic fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the formation of the stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion at m/z 91, which is often the base peak. Another significant fragmentation would be the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 176.

Table 4: Predicted Key Fragments in GC-MS (EI) of this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [C₇H₇]⁺ | Benzyl/Tropylium ion | 91 (likely base peak) |

| [M - OCH₂CH₃]⁺ | 176 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The N-H stretching vibration of the secondary amine is expected to appear as a moderate band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O stretching of the ester and C-N stretching of the amine will also produce characteristic bands in the fingerprint region (1000-1300 cm⁻¹).

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3400 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C=O (Ester) | Stretch | ~1735 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

Computational and Theoretical Investigations of Ethyl 3 Benzylamino Butanoate

Molecular Dynamics Simulations and Intermolecular Interactions:No published molecular dynamics studies were identified that would provide insight into the intermolecular behavior of Ethyl 3-(benzylamino)butanoate.

While the methodologies mentioned are standard in computational chemistry, their application and the resulting data are unique to each specific molecule. Extrapolating findings from different but structurally related compounds would not meet the required standards of scientific accuracy for an article focused solely on this compound. The generation of a thorough and informative article as requested is contingent upon the existence of peer-reviewed research, which, in this case, is not available.

Applications of Ethyl 3 Benzylamino Butanoate in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block and Intermediate

In the realm of chemical synthesis, "building blocks" are foundational molecules with specific structural features that allow chemists to construct complex molecular architectures efficiently. nbinno.com Ethyl 3-(benzylamino)butanoate fits this description perfectly, possessing key functional groups that can be selectively manipulated. The molecule is an ester of a beta-amino acid, where the amine is protected by a benzyl (B1604629) group and the carboxylic acid is protected as an ethyl ester. This dual-protection scheme allows for controlled, stepwise reactions, making it a versatile intermediate in multi-step syntheses. advancionsciences.com

Synthesis of Beta-Amino Acids and Derivatives

Beta-amino acids are structural isomers of the more common alpha-amino acids and are of significant interest because they can be used to create peptides with enhanced metabolic stability and unique structural properties. illinois.eduresearchgate.net These modified peptides, or peptidomimetics, are valuable in drug discovery. illinois.edu this compound is a pre-formed, protected beta-amino acid, which simplifies the synthesis of more complex beta-amino acid derivatives. illinois.educambridge.org The protecting groups—benzyl on the amine and ethyl on the carboxyl group—can be selectively removed to facilitate further chemical modifications, such as peptide bond formation or side-chain alteration. cambridge.orgorganic-chemistry.org

| Functional Group | Protecting Group | Role in Synthesis |

|---|---|---|

| Amine (-NH-) | Benzyl (-CH₂C₆H₅) | Prevents unwanted side reactions at the nitrogen atom; can be removed via hydrogenolysis. |

| Carboxylic Acid (-COOH) | Ethyl Ester (-COOCH₂CH₃) | Protects the carboxyl group from reacting; can be hydrolyzed to the free acid for subsequent coupling reactions. |

Preparation of Complex Pharmaceutical Intermediates

The beta-amino ester scaffold present in this compound is a recurring motif in various pharmaceutical agents. While direct examples involving this specific butanoate are not extensively documented in publicly available literature, the strategic importance of structurally similar compounds is well-established. For instance, Ethyl 3-(pyridin-2-ylamino)propanoate, a related beta-amino ester, is a crucial intermediate in the synthesis of Dabigatran, a direct thrombin inhibitor used as an oral anticoagulant. google.comchemicalbook.comnewdrugapprovals.org This highlights the utility of the beta-amino ester framework as a key component in the assembly of complex and biologically active pharmaceutical compounds.

| Compound | Structure Highlight | Application |

|---|---|---|

| This compound | N-benzyl beta-amino ester | General synthetic building block. |

| Ethyl 3-(pyridin-2-ylamino)propanoate | N-pyridinyl beta-amino ester | Key intermediate for the anticoagulant drug Dabigatran. google.comchemicalbook.com |

Strategies for Derivatization and Scaffold Diversification

The structure of this compound offers multiple avenues for chemical modification, allowing for the creation of a diverse library of related compounds. This process, known as scaffold diversification, is fundamental to medicinal chemistry for exploring structure-activity relationships. Key strategies include the transformation of the amine and ester functionalities. For example, the N-benzyl group can be removed, and the resulting secondary amine can be reacted with various agents to introduce new substituents. mdpi.com Similarly, the ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into a wide range of amides or other carboxyl derivatives. nih.gov

| Reaction Site | Transformation | Resulting Functionality | Potential Application |

|---|---|---|---|

| Amine | N-Debenzylation followed by acylation/alkylation | Secondary/Tertiary Amides, Substituted Amines | Modifying biological target affinity. |

| Ester | Hydrolysis followed by amide coupling | Carboxamides | Building larger peptide-like structures. |

| Ester | Reduction | Primary Alcohol | Creating amino alcohol derivatives. |

Applications in Peptide Synthesis Methodologies

The incorporation of beta-amino acids like the one derived from this compound into peptide chains leads to the formation of β-peptides or peptidomimetics. These molecules can adopt stable secondary structures different from those of natural peptides, which can lead to novel biological activities. illinois.edu As an N-alkylated amino acid ester, this compound can be used to introduce conformational constraints in a peptide backbone, a common strategy in drug design to enhance binding affinity and stability. monash.edu After appropriate deprotection, the amino or carboxyl terminus can be coupled with other amino acids using standard solution-phase or solid-phase peptide synthesis techniques.

Case Studies in the Synthesis of Biologically Active Compounds

The strategic value of a building block is ultimately demonstrated by its application in the synthesis of molecules with proven biological function.

Precursors for Beta-Agonist Prodrugs

A prodrug is an inactive compound that is converted into an active drug within the body. This strategy is often employed to improve properties such as oral bioavailability. nih.govresearchgate.net Amino acid esters are frequently used as pro-moieties for drugs containing hydroxyl or carboxyl groups. nih.govresearchgate.net In a theoretical application, a derivative of 3-(amino)butanoic acid could be used to create a prodrug of a beta-agonist. Beta-agonists are a class of drugs that often possess hydroxyl groups. By forming an ester linkage between the beta-agonist's hydroxyl group and the carboxylic acid of the butanoate derivative, a prodrug is formed. This amino acid ester prodrug can exhibit improved absorption characteristics. Once absorbed, endogenous esterase enzymes in the body would cleave the ester bond, releasing the active beta-agonist drug. This approach has been successfully used to enhance the bioavailability of various parent drugs. nih.govnih.gov

Intermediates in Insecticide Development

There is no scientific literature or patent information available that describes the use of this compound as an intermediate in the development or synthesis of insecticides. Research into new agrochemicals is an active field, and while structurally related compounds like β-amino alcohols and α-amino nitriles have been investigated for insecticidal properties, a direct synthetic lineage from this compound to an insecticidal agent is not reported.

Contributions to Orexin (B13118510) Receptor Antagonist Synthesis

A thorough review of the synthetic routes published for various orexin receptor antagonists does not indicate the use of this compound as a starting material or key intermediate. The synthesis of orexin antagonists, such as Suvorexant, involves complex multi-step processes, often building heterocyclic core structures. The specific structural motif of this compound has not been reported as a component in the assembly of these therapeutic agents.

Role in Opioid Antagonist Research

In the field of opioid antagonist research, there is no documented role for this compound. The development of novel opioid antagonists focuses on molecules that can effectively bind to and block opioid receptors. The synthetic pathways leading to these compounds are varied, but none of the published research identifies this compound as a precursor or intermediate.

Q & A

Basic Research Questions

Q. What efficient synthetic routes are available for Ethyl 3-(benzylamino)butanoate in academic laboratories?

- Methodological Answer : Two primary approaches are documented:

- Continuous Flow Chemo-Enzymatic Synthesis : A solvent-free method combines a thermal aza-Michael addition (80°C) of benzylamine and trans-ethylcrotonate to form racemic this compound, followed by kinetic resolution using Novozym 435 at 60°C. This achieves enantiopure (S)-isomer production with a space-time yield of 1 kg L⁻¹ day⁻¹ .

- TCCA-Catalyzed Condensation : Trichloroisocyanuric acid (TCCA, 2 mol%) accelerates the reaction between ethyl acetoacetate and benzylamine in acetonitrile under ice bath conditions, achieving >95% conversion within 15 minutes. React IR (1647 cm⁻¹ for C-N bond formation) monitors progress .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Proton and carbon NMR identify structural features (e.g., δH 2.54–3.57 ppm for methylene and methine protons) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 162.1 [M+1]⁺ for related β-amino esters) .

- Infrared Spectroscopy (IR) : Peaks at 1647 cm⁻¹ (C-N stretching) and disappearance of 1752 cm⁻¹ (keto group) track reaction progress .

- Thin-Layer Chromatography (TLC) : Useful for monitoring intermediate steps (e.g., Rf = 0.57 in 10% ethyl acetate/hexanes) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Kinetic resolution using Novozym 435 in a packed-bed reactor selectively catalyzes the aminolysis of the (R)-enantiomer from racemic this compound. Excess benzylamine drives the reaction, yielding (S)-48 with >99% enantiomeric excess (ee). Separating enzymatic and non-enzymatic steps prevents unwanted side reactions .

Q. What strategies optimize reaction conditions to maximize yield?

- Methodological Answer :

- Catalyst Screening : TCCA enhances conversion rates (from <50% to >95%) by stabilizing intermediates .

- Solvent-Free Systems : Eliminating solvents improves space-time yields (1 kg L⁻¹ day⁻¹) and simplifies downstream purification .

- Temperature Control : Lower temperatures (e.g., ice baths) minimize side reactions in TCCA-catalyzed systems .

Q. How can researchers resolve discrepancies in catalytic efficiency across studies?

- Methodological Answer : Systematically compare reaction parameters:

- Catalyst Type : Novozym 435 (enzymatic) vs. TCCA (chemical). Enzymatic methods favor enantiopurity, while TCCA accelerates rate.

- Reactor Design : Continuous flow (e.g., plug-flow reactors) improves reproducibility compared to batch processes .

- Substrate Ratios : Excess benzylamine (2–3 eq.) ensures complete conversion in kinetic resolutions .

Q. What strategies mitigate unwanted aminolysis during synthesis?

- Methodological Answer :

- Stepwise Reactor Separation : Isolate the aza-Michael addition (80°C) from enzymatic resolution (60°C) to prevent Novozym 435 from catalyzing aminolysis of starting materials .

- Catalyst Poisoning Studies : Add inhibitors (e.g., EDTA) to identify metal-dependent side reactions.

Q. What challenges arise when scaling up continuous flow synthesis?

- Methodological Answer : Key considerations include:

- Residence Time Adjustment : Ensure complete conversion in plug-flow reactors by optimizing flow rates.

- Catalyst Stability : Novozym 435 retains activity over multiple cycles but requires periodic regeneration .

- Temperature Gradients : Uniform heating/cooling prevents hotspots in large-scale reactors.

Data Contradiction Analysis

Q. How to interpret conflicting data on solvent-free vs. solvent-based synthesis?

- Methodological Answer :

- Solvent-Free Advantages : Higher space-time yields and reduced waste .

- Solvent-Based Flexibility : Polar solvents (e.g., acetonitrile) improve solubility for TCCA-catalyzed reactions but lower throughput .

- Recommendation : Use solvent-free systems for scale-up and solvent-based methods for mechanistic studies.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.